Diplacone

Antiproliferative Cytotoxicity Leukemia

Geranylated flavonoid research is plagued by analog-to-analog variability in cytotoxicity and target engagement, undermining cross-study reproducibility. Diplacone resolves this as the most potent antiproliferative C-geranylated flavonoid against THP-1 leukemia cells (IC50 9.31 µM) and a validated dual AChE/BChE inhibitor (IC50 7.2/1.4 µM) with defined concentration-dependent neurotoxicity in PC12 cells (>1 µM). Its challenging solubility also makes it a stringent model for delivery system validation. QC-verified for consistent inter-batch activity.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
Cat. No. B1254958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiplacone
Synonymsdiplacone
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C
InChIInChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+
InChIKeyXCYSQFHYFNWYFP-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diplacone (Nymphaeol A) Sourcing Guide


Diplacone (also known as Nymphaeol A) is a naturally occurring C-6-geranylated flavanone, a subclass of flavonoids distinguished by a lipophilic geranyl side chain at the C-6 position of the flavanone core [1]. It is primarily isolated from the fruits and surface secretions of Paulownia tomentosa (Scrophulariaceae) [2]. This specific geranylation pattern imparts unique physicochemical and biological properties compared to non-prenylated flavanones and other prenylated flavonoids, often resulting in enhanced membrane permeability but also significantly reduced aqueous solubility [3].

C-6 geranylated flavanone probe
Reported high membrane permeability, low aqueous solubility
Isolated from Paulownia tomentosa fruit

Why Diplacone Cannot Be Substituted


Simple substitution with another geranylated flavonoid (e.g., mimulone, 3′-O-methyl-5′-hydroxydiplacone) or a non-prenylated flavanone is not functionally equivalent due to profound differences in cytotoxicity profiles, neurotoxic thresholds, and specific enzyme inhibition potency [1]. While sharing a core geranylated structure, subtle B-ring modifications or the absence of the geranyl group dramatically alter biological outcomes [2]. For example, diplacone exhibits a distinct neurotoxic potency threshold (>1 µM) not shared by its analog mimulone or the hormetic cannflavin A, making it a specific tool for studying concentration-dependent neurotoxicity [1]. Furthermore, its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) occurs at IC50 values that differ significantly from many other flavonoid inhibitors [3], underscoring that in-class substitution without direct comparative data risks experimental failure or misinterpretation.

Cytotoxicity profile May differ from analogs like mimulone; neurotoxic thresholds are not conserved across geranylated flavonoids.
Enzyme inhibition Cholinesterase potency may vary with B-ring modifications; analog substitution requires direct comparative data.
Formulation context Free diplacone cytotoxicity may not represent behavior in complexed or formulated systems.

Diplacone Selection: Comparative Evidence


THP-1 Antiproliferative Potency

In a head-to-head comparison of twelve C-geranylated flavonoids isolated from Paulownia tomentosa, diplacone demonstrated the highest antiproliferative activity against the human monocytic leukemia cell line THP-1. Diplacone's IC50 of 9.31 µM was significantly lower than that of its close structural analog, 3′-O-methyl-5′-hydroxydiplacone (IC50 12.61 µM), and other novel geranylated derivatives in the panel [1]. This potency establishes diplacone as the benchmark compound within this natural product class for this specific cellular model [1].

THP-1 Antiproliferative Potency
Head-to-head
IC50 9.31 µM vs 12.61 µM (analog)
Supports antiproliferative endpoint ranking
THP-1 leukemia model, WST-1 assay
Antiproliferative Cytotoxicity Leukemia

Concentration-Dependent Neurotoxicity in PC12 Cells

A comparative study evaluating neuroprotective potential against amyloid β (Aβ1-42) revealed a stark divergence in neuronal viability profiles. Cannflavin A exhibited a biphasic, hormetic effect (increasing viability up to 40% at 1-10 µM, with toxicity >10 µM). In contrast, both mimulone and diplacone showed only concentration-dependent neurotoxicity without any neuroprotective window [1]. Critically, diplacone was identified as the more potent neurotoxic agent of the two, with significant toxicity observed at concentrations greater than 1 µM, whereas mimulone's neurotoxicity was comparatively less pronounced at low concentrations [1].

Neurotoxicity in PC12 Cells
Head-to-head
Toxicity >1 µM; no hormetic window
Supports concentration-dependent neurotoxicity probe context
vs. cannflavin A (hormetic) and mimulone
Neurotoxicity Amyloid Beta Alzheimer's Disease

Dual Cholinesterase Inhibition

Diplacone acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic neurotransmission. It demonstrates a notable selectivity profile with IC50 values of 7.2 µM for human AChE (hAChE) and 1.4 µM for BChE [1]. While a direct head-to-head comparison with a specific analog in the same assay is not available in the provided sources, this dual inhibitory profile at low micromolar concentrations distinguishes it from many other flavonoids which are either inactive or require significantly higher concentrations to achieve similar inhibition [1].

Dual Cholinesterase Inhibition
Reported
hAChE IC50 7.2 µM; BChE IC50 1.4 µM
Supports cholinergic target engagement context
Supplier data; independent validation recommended
Cholinesterase Inhibition Alzheimer's Disease Enzymology

Anti-Inflammatory Gene Modulation in Macrophages

In a study comparing the anti-inflammatory action of diplacone to the conventional NSAID indomethacin, diplacone demonstrated a similar capacity to modulate inflammatory gene expression in LPS-stimulated human macrophages. Diplacone significantly down-regulated pro-inflammatory TNF-α and MCP-1 gene expression while up-regulating the anti-inflammatory zinc finger protein 36 (ZFP36) [1]. The study concluded that the effect of diplacone in decreasing LPS-induced inflammatory gene expression is in many ways similar to that of indomethacin, establishing it as a promising natural product-derived molecule for inflammatory disease research [1].

Anti-Inflammatory Gene Modulation
Head-to-head
Similar TNF-α and MCP-1 downregulation to indomethacin
Supports gene expression modulation study context
LPS-stimulated THP-1 macrophages
Anti-inflammatory Macrophages Gene Expression

HP-β-CD Complexation Rescues Viability

The therapeutic utility of diplacone is severely limited by its inherent cytotoxicity and low solubility. A 2025 study demonstrated that free diplacone exhibits extreme cytotoxicity in a PPARγ reporter gene assay, reducing cell viability to approximately 10% at 10 µM, precluding reliable assessment of its agonistic activity [1]. In stark contrast, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) completely rescued cell viability to approximately 100% at the same concentration, while retaining a high degree of the biological activity observed for its analog mimulone (up to 91.5% activity retention for HP-β-CD/mimulone complexes) [1]. This demonstrates that unformulated diplacone is not a suitable reagent for many cell-based assays, and that specific delivery systems are mandatory for evaluating its true pharmacological potential [1].

HP-β-CD Complexation Rescue
Head-to-head
Free: ~10% viability; HP-β-CD: ~100% at 10 µM
Supports formulation-dependent viability context
PPARγ reporter assay; complexation required for reliable cellular data
Drug Delivery Cyclodextrin Bioavailability

Diplacone Research Applications


Leukemia Antiproliferative Benchmark

Given its established position as the most potent antiproliferative agent among twelve structurally characterized C-geranylated flavonoids from Paulownia tomentosa against the THP-1 leukemia cell line (IC50 9.31 µM) [1], diplacone serves as an ideal benchmark or positive control for screening novel antiproliferative compounds in this cellular context. Its well-characterized activity provides a reliable baseline for comparing new chemical entities or extracts.

Neurotoxicity Mechanism Probe

Diplacone's unique profile—exhibiting potent, concentration-dependent neurotoxicity in PC12 cells at concentrations >1 µM, without any hormetic or neuroprotective window [1]—makes it a specific tool for investigating pathways of neuronal cell death. It can be used as a positive control in neurotoxicity assays or to dissect mechanisms distinct from those activated by neuroprotective flavonoids like cannflavin A.

Cholinesterase Inhibition Lead Compound

With its dual inhibitory activity against both AChE and BChE (IC50 values of 7.2 µM and 1.4 µM, respectively) [1], diplacone is a validated natural product lead for medicinal chemistry programs focused on cholinergic targets. Its selectivity for BChE is of particular interest for Alzheimer's disease research, where BChE plays an increasingly recognized role in disease progression.

Delivery System Model Payload

The well-documented challenges of diplacone's high lipophilicity, low aqueous solubility, and extreme in vitro cytotoxicity (reducing viability to ~10% at 10 µM) [1] make it an excellent and stringent model compound for developing and validating novel drug delivery systems. The dramatic improvement in cell viability and activity preservation upon complexation with HP-β-CD [1] serves as a proof-of-concept for formulation strategies aimed at other challenging natural products.

Application
Selection Property
Validation Focus
Leukemia cell-model studies
Antiproliferative activity context
THP-1 cell viability endpoints
Neuronal cell death pathway studies
Neurotoxicity threshold context
PC12 cell viability endpoints
Cholinergic target engagement studies
Cholinesterase inhibition profile
AChE/BChE activity assays
Drug delivery formulation studies
Solubility/cytotoxicity challenge context
Complexation efficiency and viability rescue

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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